![molecular formula C10H12ClNO B2947074 2-(1-Benzofuran-5-yl)ethanamine;hydrochloride CAS No. 2411302-08-2](/img/structure/B2947074.png)
2-(1-Benzofuran-5-yl)ethanamine;hydrochloride
Overview
Description
2-(1-Benzofuran-5-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule belongs to, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to interact with neurotransmitters like dopamine, norepinephrine, and serotonin in the brain .
Mode of Action
Based on the known activities of benzofuran compounds, it can be inferred that this compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
A related compound, 2-(benzofuran-3-yl)ethanamine, is reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties may influence the bioavailability of the compound.
Result of Action
Benzofuran compounds are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . Subsequent reactions introduce the ethanamine group, often through reductive amination or similar processes.
Industrial Production Methods
Industrial production of benzofuran derivatives, including 2-(1-Benzofuran-5-yl)ethanamine;hydrochloride, often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis (MWI) have been explored to achieve higher yields and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Scientific Research Applications
2-(1-Benzofuran-5-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2C-B-FLY: A psychedelic phenethylamine and designer drug with a similar benzofuran structure.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug of the phenethylamine and amphetamine classes.
Uniqueness
2-(1-Benzofuran-5-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Biological Activity
2-(1-Benzofuran-5-yl)ethanamine;hydrochloride, also known by its CAS number 2411302-08-2, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
The biological activity of this compound can be attributed to its interactions with various biochemical pathways. Notably, compounds with similar structures have been shown to interact with the estrogen receptor, suggesting a potential role in modulating hormonal activities. Additionally, reactions at the benzylic position of the compound are crucial for its synthesis and biological reactivity, indicating that these reactions may influence its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to protective effects against oxidative stress.
- Antiproliferative Effects : Studies on benzofuran derivatives have shown significant antiproliferative activity against various cancer cell lines. For instance, modifications in the benzofuran structure have led to increased potency against human cancer cell lines, with some derivatives exhibiting up to a tenfold increase in efficacy compared to standard drugs .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives, including this compound:
- Anticancer Studies : A review of benzo[b]furan derivatives highlighted their anticancer potential. Compounds similar to 2-(1-Benzofuran-5-yl)ethanamine were tested against human cancer cell lines, revealing IC50 values ranging from 0.06 to 0.17 µM for potent derivatives . This suggests that structural modifications can significantly enhance anticancer activity.
- Enzyme Inhibition : Research has shown that some benzofuran derivatives can act as enzyme inhibitors. For example, studies involving Polo-like Kinase 1 (Plk1) demonstrated that certain analogs inhibited Plk1 with IC50 values between 1.49 and 2.94 µM, indicating potential applications in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions of benzofuran derivatives with target proteins. These studies revealed favorable interactions at critical binding sites, suggesting mechanisms through which these compounds exert their biological effects .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct differences in their biological activities based on structural variations:
Compound Name | Antiproliferative Activity (IC50 µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Estrogen receptor interaction |
Benzofuran Derivative A | 0.06 - 0.17 | Tubulin binding |
Benzofuran Derivative B | 0.08 - 1.14 | Enzyme inhibition (Plk1) |
Properties
IUPAC Name |
2-(1-benzofuran-5-yl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c11-5-3-8-1-2-10-9(7-8)4-6-12-10;/h1-2,4,6-7H,3,5,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIQHLOIUHUCNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411302-08-2 | |
Record name | 2-(1-benzofuran-5-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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